molecular formula C16H26BNO2 B2430184 [2-[(2,2,6,6-Tetramethylpiperidin-1-yl)methyl]phenyl]boronic acid CAS No. 815581-79-4

[2-[(2,2,6,6-Tetramethylpiperidin-1-yl)methyl]phenyl]boronic acid

Cat. No.: B2430184
CAS No.: 815581-79-4
M. Wt: 275.2
InChI Key: DOZVPMCVRDTTJK-UHFFFAOYSA-N
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Description

[2-[(2,2,6,6-Tetramethylpiperidin-1-yl)methyl]phenyl]boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a [2,2,6,6-tetramethylpiperidin-1-yl)methyl] group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(2,2,6,6-Tetramethylpiperidin-1-yl)methyl]phenyl]boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

[2-[(2,2,6,6-Tetramethylpiperidin-1-yl)methyl]phenyl]boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the boronic acid group into boranes or other reduced forms.

    Substitution: The boronic acid group can participate in substitution reactions, such as forming esters or amides with suitable reagents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenols, while reduction can produce boranes. Substitution reactions can lead to the formation of esters or amides.

Scientific Research Applications

Chemistry

In organic synthesis, [2-[(2,2,6,6-Tetramethylpiperidin-1-yl)methyl]phenyl]boronic acid is used as a building block for the synthesis of complex molecules. Its boronic acid group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the formation of carbon-carbon bonds .

Biology and Medicine

Boronic acids are known to interact with biological molecules such as enzymes and receptors, making them valuable in drug discovery and development .

Industry

In the materials science field, this compound can be used in the synthesis of polymers and other materials with unique properties. Its ability to form stable complexes with various metals makes it useful in catalysis and other industrial processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-[(2,2,6,6-Tetramethylpiperidin-1-yl)methyl]phenyl]boronic acid is unique due to the combination of the sterically hindered piperidine group and the reactive boronic acid group. This combination allows for selective reactions and the formation of complex structures that are not easily accessible with simpler boronic acids or amines .

Properties

IUPAC Name

[2-[(2,2,6,6-tetramethylpiperidin-1-yl)methyl]phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26BNO2/c1-15(2)10-7-11-16(3,4)18(15)12-13-8-5-6-9-14(13)17(19)20/h5-6,8-9,19-20H,7,10-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZVPMCVRDTTJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1CN2C(CCCC2(C)C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26BNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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